REACTION_CXSMILES
|
S(F)(OC)(=O)=O.[F:7][C:8]([F:25])([F:24])[C-:9]([C:20]([F:23])([F:22])[F:21])[C:10]([F:19])([F:18])[C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13].[CH3:26]N([S+](N(C)C)N(C)C)C.FC(F)(F)C(C(F)(F)F)=C(F)C(F)(F)C(F)(F)F>C(#N)C1C=CC=CC=1>[F:18][C:10]([F:19])([C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13])[C:9]([C:20]([F:21])([F:22])[F:23])([C:8]([F:24])([F:25])[F:7])[CH3:26] |f:1.2|
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Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)F
|
Name
|
tris(dimethylamino)sulfonium 1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)-2-pentanide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC([C-](C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F)(F)F.CN(C)[S+](N(C)C)N(C)C
|
Name
|
tris(dimethylamino)sulfonium difluorotrimethylsilicate
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
FC(C(=C(C(C(F)(F)F)(F)F)F)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C1=CC=CC=C1)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed at 25°
|
Type
|
DISTILLATION
|
Details
|
the most volatile portion of the reaction mixture was distilled out under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The distillate was redistilled at atmospheric pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C)(C(F)(F)F)C(F)(F)F)(C(C(F)(F)F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.27 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |